Disodium 5-(acetylamino)-4-hydroxy-3-((4-methyl-3-((phenylamino)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonate

Description

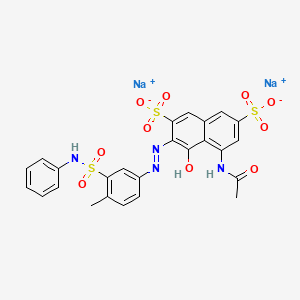

Disodium 5-(acetylamino)-4-hydroxy-3-((4-methyl-3-((phenylamino)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonate is a synthetic azo dye characterized by a naphthalene disulphonate backbone. Key structural features include:

- Acetylamino group (-NHCOCH₃) at position 4.

- Hydroxy group (-OH) at position 4.

- Complex azo linkage (-N=N-) at position 3, connected to a 4-methyl-3-(phenylamino)sulphonylphenyl substituent.

- Disodium counterions for the sulphonate groups at positions 2 and 5.

This compound is known commercially as Acid Red 1, Food Red 10, or Red 2G, and is primarily used in textiles, food coloring, and industrial applications . However, toxicological and ecological data (e.g., acute toxicity, biodegradability) remain largely unstudied .

Properties

CAS No. |

97645-25-5 |

|---|---|

Molecular Formula |

C25H20N4Na2O10S3 |

Molecular Weight |

678.6 g/mol |

IUPAC Name |

disodium;5-acetamido-4-hydroxy-3-[[4-methyl-3-(phenylsulfamoyl)phenyl]diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C25H22N4O10S3.2Na/c1-14-8-9-18(12-21(14)40(32,33)29-17-6-4-3-5-7-17)27-28-24-22(42(37,38)39)11-16-10-19(41(34,35)36)13-20(26-15(2)30)23(16)25(24)31;;/h3-13,29,31H,1-2H3,(H,26,30)(H,34,35,36)(H,37,38,39);;/q;2*+1/p-2 |

InChI Key |

DQDRCGSHHZHMLK-UHFFFAOYSA-L |

Canonical SMILES |

CC1=C(C=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C)O)S(=O)(=O)NC4=CC=CC=C4.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- Aromatic amine precursor: 4-methyl-3-(phenylamino)sulphonylaniline or related sulphonyl-substituted aniline derivatives.

- Coupling component: 5-(acetylamino)-4-hydroxy-naphthalene-2,7-disulphonic acid disodium salt.

These precursors provide the functional groups necessary for the azo linkage and sulphonate groups for water solubility.

Diazotization

- The aromatic amine (e.g., 4-methyl-3-(phenylamino)sulphonylaniline) is treated with sodium nitrite (NaNO2) in acidic medium (usually hydrochloric acid) at low temperatures (0–5 °C) to form the corresponding diazonium salt.

- Temperature control is critical to prevent decomposition of the diazonium intermediate.

Azo Coupling Reaction

- The diazonium salt is then coupled with 5-(acetylamino)-4-hydroxy-naphthalene-2,7-disulphonic acid disodium salt under alkaline or neutral conditions.

- The coupling typically occurs at the activated position on the naphthalene ring (position 3), facilitated by the electron-donating hydroxy and acetylamino groups.

- The reaction mixture is stirred at controlled temperature (often 0–10 °C) to optimize yield and color properties.

Isolation and Purification

- The crude azo dye is precipitated by adjusting pH or by addition of salts.

- It is then filtered, washed, and dried.

- Further purification may involve recrystallization from water or aqueous alcohol mixtures.

Reaction Conditions and Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Diazotization Temp. | 0–5 °C | Prevents diazonium salt decomposition |

| pH during coupling | Neutral to slightly alkaline (pH 6–8) | Ensures effective coupling and stability |

| Reaction time | 30 min to 2 hours | Depends on scale and reagent purity |

| Solvent | Water or aqueous buffer | Water-soluble due to sulphonate groups |

| Purification method | Filtration, washing, recrystallization | Removes impurities and unreacted materials |

Research Findings and Optimization

- Effect of pH: Maintaining a slightly alkaline pH during coupling enhances the nucleophilicity of the coupling component, improving azo bond formation efficiency.

- Temperature control: Low temperatures during diazotization and coupling prevent side reactions such as azo-hydrazone tautomerism and decomposition.

- Sulphonation pattern: The presence of disulphonate groups at positions 2 and 7 on the naphthalene ring increases water solubility and dye affinity to substrates.

- Acetylamino group: Provides stability to the azo dye and influences the shade and fastness properties.

Comparative Table of Related Azo Dye Preparations

Summary of Preparation Notes

- The compound is synthesized via diazotization of a sulphonyl-substituted aromatic amine followed by azo coupling with a disulphonated naphthalene derivative .

- Reaction parameters such as temperature, pH, and reagent purity critically influence the yield and quality of the azo dye.

- The presence of acetylamino and sulphonyl groups enhances dye stability, solubility, and fastness properties.

- Purification typically involves precipitation and recrystallization to obtain a high-purity disodium salt suitable for industrial or research applications.

Chemical Reactions Analysis

Types of Reactions

DISODIUM 5-(ACETYLAMINO)-4-HYDROXY-3-[[4-METHYL-3-[(PHENYLAMINO)SULFONYL]PHENYL]AZO]NAPHTHALENE-2,7-DISULFONATE undergoes various chemical reactions, including:

Oxidation: This reaction can alter the functional groups, leading to changes in color properties.

Reduction: Reduction reactions can break down the azo bond, resulting in the formation of amines.

Substitution: Substitution reactions can occur on the aromatic rings, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various acids or bases for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinones, while reduction typically yields aromatic amines.

Scientific Research Applications

Dye Chemistry

Azo Dyes and Their Importance

This compound belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) in their molecular structure. Azo dyes are widely used in textile, food, and cosmetic industries due to their vibrant colors and stability. The specific structure of disodium 5-(acetylamino)-4-hydroxy-3-((4-methyl-3-((phenylamino)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonate contributes to its effectiveness as a dyeing agent.

Applications in Textile Industry

Azo dyes like this compound are utilized extensively in the textile industry for dyeing fabrics. They offer a wide range of colors and can be applied to various materials including cotton, wool, and synthetic fibers. The sulfonate groups enhance solubility in water, making them suitable for dyeing processes that require aqueous solutions .

Pharmaceutical Applications

Potential Drug Development

Research indicates that compounds with similar azo structures exhibit biological activity, including antimicrobial and anti-inflammatory properties. This compound may serve as a lead compound for developing new pharmaceuticals targeting specific diseases .

Case Studies

In recent studies, azo compounds have been investigated for their potential to deliver drugs effectively within the body. The ability to modify the azo structure allows researchers to tailor drug release profiles and enhance therapeutic efficacy .

Environmental Science

Wastewater Treatment

The degradation of azo dyes in wastewater is a significant environmental concern due to their toxicity and persistence. This compound has been studied for its electrochemical oxidation processes that can effectively degrade azo dyes in contaminated water .

Electrochemical Methods

Research has demonstrated that electrochemical methods can facilitate the breakdown of azo dyes into less harmful substances. This compound's structure makes it a candidate for such treatments, potentially leading to more sustainable practices in managing industrial effluents .

Summary Table of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Dye Chemistry | Used as a dyeing agent in textiles due to vibrant color and solubility | Wide range of colors; effective on various fabrics |

| Pharmaceuticals | Potential lead compound for drug development with antimicrobial properties | Tailored drug delivery; enhanced therapeutic efficacy |

| Environmental Science | Investigated for electrochemical degradation of azo dyes in wastewater | Sustainable wastewater treatment solutions |

Mechanism of Action

The mechanism of action of DISODIUM 5-(ACETYLAMINO)-4-HYDROXY-3-[[4-METHYL-3-[(PHENYLAMINO)SULFONYL]PHENYL]AZO]NAPHTHALENE-2,7-DISULFONATE involves its ability to interact with various molecular targets. The compound’s azo group can form hydrogen bonds and interact with proteins and nucleic acids, affecting their function. The sulfonate groups enhance its solubility in water, facilitating its use in aqueous environments.

Comparison with Similar Compounds

Dipotassium 7-hydroxynaphthalene-1,3-disulphonate

- Structure: Shares the naphthalene disulphonate core but lacks azo groups and acetylamino/hydroxy substituents.

- Counterions : Dipotassium (K⁺) instead of disodium (Na⁺), affecting solubility and ionic strength in solutions.

- Applications : Primarily used as an intermediate in dye synthesis or as a stabilizer due to its simpler structure .

| Property | Target Compound | Dipotassium 7-hydroxynaphthalene-1,3-disulphonate |

|---|---|---|

| Core structure | Naphthalene-2,7-disulphonate | Naphthalene-1,3-disulphonate |

| Functional groups | Azo, acetylamino, hydroxy | Hydroxy |

| Counterions | Disodium | Dipotassium |

| Known applications | Textile/food dye | Chemical intermediate |

Disodium 5-[[2,4-dihydroxy-5-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]naphthalene-2,7-disulphonate

- Structure: Contains two azo groups linked to nitrophenyl (-NO₂) substituents, increasing molecular complexity.

- Properties : The nitro groups enhance lightfastness but may reduce biodegradability due to electron-withdrawing effects.

- Toxicity : Nitroaromatic compounds are often associated with higher environmental persistence, though specific data for this compound are unavailable .

| Property | Target Compound | Disodium 5-[[2,4-dihydroxy...naphthalene-2,7-disulphonate |

|---|---|---|

| Azo groups | 1 | 2 |

| Substituents | Phenylamino sulphonyl | Nitrophenyl |

| Potential stability | Moderate | High (due to nitro groups) |

5-[(4-Amino-6-Chloro-1,3,5-Triazin-2-Yl)Amino]-4-Hydroxy-3-[(2-Sulphophenyl)Azo]Naphthalene-2,7-Disulphonic Acid

- Structure: Incorporates a triazine ring (C₃H₃N₃) at position 5, replacing the acetylamino group.

- Applications : The triazine moiety enhances reactivity with cellulose, making it suitable for reactive dyeing processes.

| Property | Target Compound | 5-[(4-Amino-6-Chloro...naphthalene-2,7-disulphonic acid |

|---|---|---|

| Key substituent | Acetylamino | Chlorinated triazine |

| Reactivity | Moderate | High (reactive dye) |

| Environmental concern | Unknown | Potential persistence due to Cl and triazine |

Biological Activity

Disodium 5-(acetylamino)-4-hydroxy-3-((4-methyl-3-((phenylamino)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonate is a complex azo compound that has garnered interest in various fields, particularly in biological applications. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a naphthalene backbone with multiple sulfonate groups, an azo linkage, and an acetylamino group. Its chemical structure can be represented as follows:

This structure contributes to its solubility and interaction with biological systems.

Mechanisms of Biological Activity

- Antioxidant Properties : Compounds with naphthalene structures often exhibit antioxidant activity. Studies indicate that such compounds can scavenge free radicals, thereby protecting cells from oxidative stress .

- Antimicrobial Activity : The presence of sulfonamide groups in the structure suggests potential antimicrobial properties. Research has shown that similar compounds can inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial proliferation .

- Cytotoxic Effects : Preliminary studies indicate that this compound may exhibit cytotoxicity against various cancer cell lines. The mechanism may involve the induction of apoptosis or disruption of cellular signaling pathways .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Case Study: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of related naphthalene derivatives against common pathogens such as E. coli and S. aureus. The results indicated that compounds with similar structural features to this compound showed minimum inhibitory concentrations (MICs) ranging from 6.40 to 12.79 µg/mL for gram-positive bacteria . This suggests the potential for developing new antimicrobial agents based on this compound.

Case Study: Cytotoxicity in Cancer Research

Another research effort focused on the cytotoxic effects of naphthoquinone derivatives on MDA-MB-231 breast cancer cells. The study found that these derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics, indicating a strong potential for further development as anticancer agents .

Q & A

Basic: What are the recommended methods for synthesizing and characterizing this compound?

Methodological Answer:

Synthesis should follow azo-coupling reactions under controlled pH and temperature, leveraging protocols for structurally similar naphthalene-based azo dyes (e.g., Acid Red 1 analogs). Key steps include diazotization of the phenylamine sulphonyl precursor and coupling with the naphthalene backbone. Characterization requires HPLC (for purity assessment), UV-Vis spectroscopy (to confirm λmax of the azo chromophore, typically 450–550 nm), and FTIR (to validate sulphonate and acetyl groups at ~1180 cm⁻¹ and ~1650 cm⁻¹, respectively). Structural confirmation via NMR is critical, particularly for resolving aromatic proton environments and verifying substitution patterns .

Basic: How can researchers determine the purity and structural integrity of the compound?

Methodological Answer:

Use elemental analysis (C, H, N, S) to verify stoichiometry. Pair this with mass spectrometry (ESI-MS) to confirm molecular weight (expected ~550–600 Da range). For structural integrity, employ 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in the aromatic region and confirm connectivity of the azo, sulphonate, and acetyl groups. Cross-reference spectral data with computational predictions (e.g., DFT-based NMR simulations) to address ambiguities .

Advanced: What experimental strategies are suitable for investigating photostability and degradation pathways?

Methodological Answer:

Design accelerated photodegradation studies using UV irradiation (e.g., 300–400 nm) under controlled oxygen levels. Monitor degradation via HPLC-MS to identify breakdown products (e.g., naphthoquinones or sulphonated amines). Quantify reaction kinetics using UV-Vis kinetics profiling and correlate with computational models (e.g., TD-DFT for excited-state behavior). Include radical scavengers (e.g., ascorbic acid) to assess oxidative vs. hydrolytic degradation mechanisms .

Advanced: How to design ecotoxicological studies given limited existing data?

Methodological Answer:

Adopt tiered testing :

Acute toxicity screening with Daphnia magna (OECD 202) and Vibrio fischeri (Microtox assay) to establish LC50/EC50 values.

Chronic exposure assays (e.g., algal growth inhibition, OECD 201) to assess bioaccumulation potential.

Metabolomic profiling (via LC-HRMS) to identify metabolic disruptions in model organisms.

Given the lack of data on persistence, include OECD 301 biodegradability tests and sediment-water partitioning studies to model environmental fate .

Advanced: What computational approaches predict the compound’s reactivity in biochemical systems?

Methodological Answer:

Use molecular docking (AutoDock Vina) to screen for binding affinity with proteins (e.g., serum albumin, cytochrome P450 enzymes). Combine with MD simulations to assess stability of complexes. For redox behavior, apply DFT calculations to predict oxidation potentials and reactive sites (e.g., azo bond cleavage). Validate predictions with cyclic voltammetry experiments .

Basic: What spectroscopic techniques are optimal for analyzing azo and sulphonate groups?

Methodological Answer:

- UV-Vis : Azo groups exhibit π→π* transitions (~450–550 nm; ε > 10⁴ L·mol⁻¹·cm⁻¹). Solvent polarity effects (e.g., shift in λmax in DMSO vs. water) confirm solvatochromism.

- Raman spectroscopy : Azo stretches (~1400–1600 cm⁻¹) and sulphonate S-O vibrations (~1040 cm⁻¹) provide fingerprint regions.

- XPS : Quantify sulphur oxidation states (binding energy ~168–169 eV for sulphonate) .

Advanced: How to resolve contradictions in reported synthesis yields or by-products?

Methodological Answer:

Perform Design of Experiments (DoE) to isolate critical variables (e.g., pH, temperature, stoichiometry). Use LC-MS/MS to track intermediate formation and side reactions (e.g., over-coupling or sulphonate hydrolysis). Compare with literature protocols for analogous dyes (e.g., Acid Red 14) to identify systemic errors. Publish reproducibility datasets with raw spectral and chromatographic data .

Advanced: What methodologies assess the compound’s potential as a chelating agent?

Methodological Answer:

Conduct metal-complexation studies (e.g., with Fe³⁺, Cu²⁺) using Job’s method (UV-Vis titration) to determine stoichiometry. Validate stability constants via potentiometry or fluorescence quenching . Characterize complexes with EPR (for paramagnetic metals) and EXAFS (to probe coordination geometry). Cross-reference with similar naphthalene disulphonates (e.g., Chromotrope FB) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.